1-Benzyl-2-phenyl-1H-benzoimidazole
Overview
Description
1-Benzyl-2-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C20H16N2 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds . This compound has been synthesized by the reaction of benzaldehyde with o-phenyl-endiamine and l-proline .
Synthesis Analysis
The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole involves the reaction of benzaldehyde with o-phenyl-endiamine and l-proline . Other synthetic routes involve carboxylic acid with o-phenyl-endiamine, but these methods require harsh conditions and often result in poor yields .Molecular Structure Analysis
The benzimidazole group in 1-Benzyl-2-phenyl-1H-benzoimidazole makes a dihedral angle of 29.04° with the attached benzene ring, and is approximately perpendicular to the plane of the benzyl group . The molecular weight of this compound is 284.36 .Physical And Chemical Properties Analysis
1-Benzyl-2-phenyl-1H-benzoimidazole has a molecular weight of 284.36 . The compound is a solid and appears in the form of tabular crystals .Scientific Research Applications
Antimicrobial and Genotoxic Properties
1-Benzyl-2-phenyl-1H-benzoimidazole derivatives have been studied for their antimicrobial and genotoxic activities. For instance, benzoimidazole derivatives have shown significant effects against various microbial strains, indicating their potential as antimicrobial agents (Benvenuti et al., 1997).
Catalytic Applications
These compounds are also involved in catalytic processes. Research has shown that 1-benzyl-2-phenyl-1H-benzoimidazole can be used to create unsymmetrical bidentate chalcogen ligands, which are instrumental in catalytic reactions involving transfer hydrogenation (Sharma et al., 2014).
Luminescent Properties
There is significant interest in the luminescent properties of compounds derived from 1-benzyl-2-phenyl-1H-benzoimidazole. These properties are exploited in the synthesis of phosphorescent iridium complexes, which have applications in electrophosphorescence devices due to their bright photoluminescence (Zhang, Li, & Wang, 2013).
Antihypertensive Activity
Research has also been conducted on the synthesis of 1-benzyl-2-phenyl-1H-benzoimidazole derivatives for their potential antihypertensive properties. These studies indicate that such derivatives could be developed as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).
Heparanase Inhibition
Another application is in the inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Certain 1-benzyl-2-phenyl-1H-benzoimidazole derivatives have been identified as potent inhibitors of heparanase, which could be significant in cancer treatment (Pan et al., 2006).
Safety And Hazards
When handling 1-Benzyl-2-phenyl-1H-benzoimidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
1-benzyl-2-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXRSKBJWQHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361117 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-phenyl-1H-benzoimidazole | |
CAS RN |
739-88-8 | |
Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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